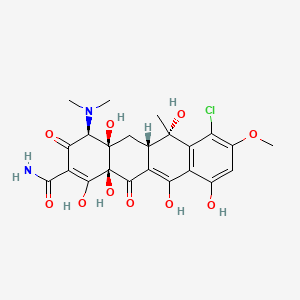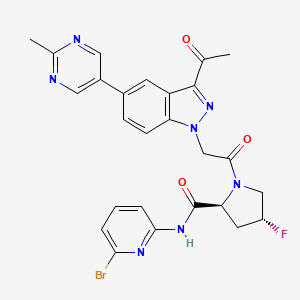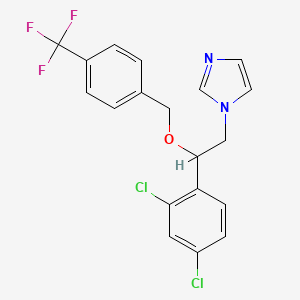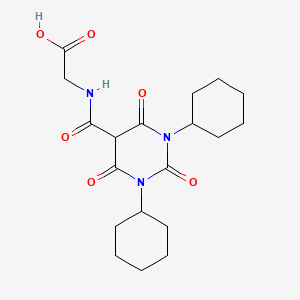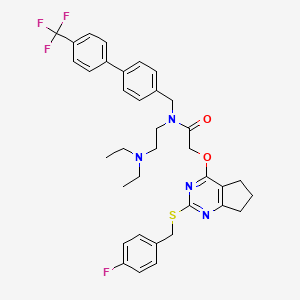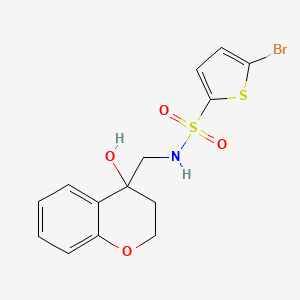
5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a chroman ring, which is a fused six-membered benzene and three-membered heterocyclic ring. The molecule also has a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. For instance, the bromo-substituted thiophene ring could potentially be synthesized via palladium-catalyzed coupling reactions . The chroman ring could be synthesized via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and chroman rings, along with the sulfonamide group. The bromine atom on the thiophene ring would be a significant site of reactivity, and could potentially be used for further functionalization of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the thiophene ring could be replaced with other groups via nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties : Sulfonamide-derived compounds, including those similar to 5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, have been found to exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains (Chohan & Shad, 2011).
Photodynamic Therapy for Cancer Treatment : A study on zinc phthalocyanine substituted with similar sulfonamide derivatives demonstrated high singlet oxygen quantum yield, making it a potential Type II photosensitizer for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Ocular Hypotensive Activity : Research on 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, a class similar to the queried compound, showed topical ocular hypotensive activity, which is relevant for glaucoma treatment (Prugh et al., 1991).
Catalyst in Organic Synthesis : N-bromo sulfonamide derivatives have been used as catalysts for organic synthesis reactions, demonstrating the utility of such compounds in chemical synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Photostabilization of Polymers : Thiophene derivatives, akin to the compound , have been synthesized and found effective in reducing the photodegradation of poly(vinyl chloride), indicating their potential as photostabilizers in polymer science (Balakit et al., 2015).
Carbonic Anhydrase Inhibition : A series of benzylsulfanyl-thiophene-2-sulfonamides, similar to the queried compound, showed effective inhibition of carbonic anhydrase, an enzyme relevant in various physiological processes, including in the treatment of glaucoma and epilepsy (Ivanova et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S2/c15-12-5-6-13(21-12)22(18,19)16-9-14(17)7-8-20-11-4-2-1-3-10(11)14/h1-6,16-17H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDONLSMHPIZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(S3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)
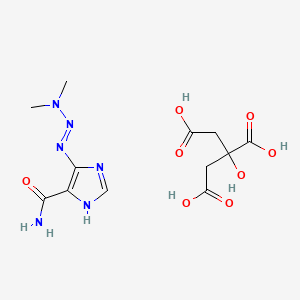
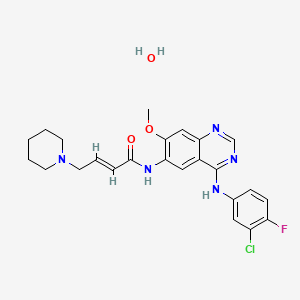
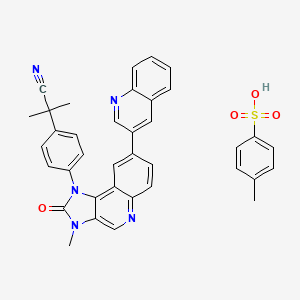
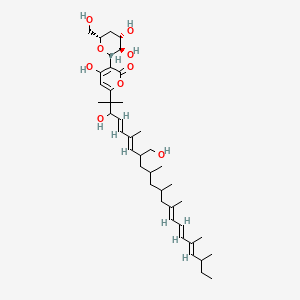
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)

